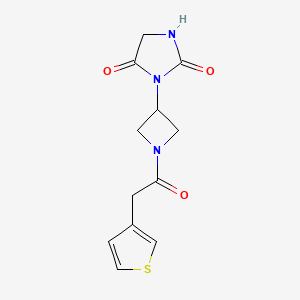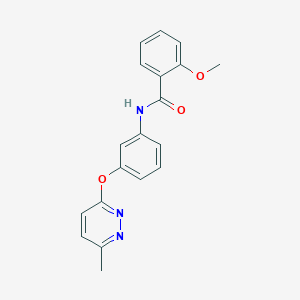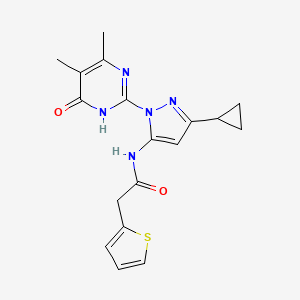
(4-Benzoyl-piperazin-1-yl)-(2,4-dichloro-phenyl)-methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Benzoyl-piperazin-1-yl)-(2,4-dichloro-phenyl)-methanone, commonly referred to as BPDPM, is a synthetic compound with a wide range of applications in scientific research. It is an organochlorine compound, which is a compound containing at least one carbon-chlorine bond, and is used in a variety of research applications due to its unique properties.
Applications De Recherche Scientifique
DNA Minor Groove Binder Analogues
The synthetic dye Hoechst 33258, a known DNA minor groove binder, shares structural similarities with (4-Benzoyl-piperazin-1-yl)-(2,4-dichloro-phenyl)-methanone, suggesting potential applications in nucleic acid research. Hoechst derivatives, including those related to the compound , are utilized for chromosome and nuclear staining, analysis of nuclear DNA content, and as radioprotectors and topoisomerase inhibitors. This underscores their role in rational drug design and understanding DNA sequence recognition and binding mechanisms (Issar & Kakkar, 2013).
Antipsychotic and Mood Disorder Treatments
The structural framework of (4-Benzoyl-piperazin-1-yl)-(2,4-dichloro-phenyl)-methanone is related to arylpiperazine derivatives, which have been clinically applied for depression, psychosis, or anxiety treatments. Metabolism studies of these compounds reveal insights into their disposition and the variety of serotonin receptor-related effects, highlighting their potential as foundational structures for the development of new therapeutic agents (Caccia, 2007).
Tuberculosis Treatment
Macozinone, a piperazine-benzothiazinone derivative, is currently under investigation for tuberculosis treatment. This highlights the potential of (4-Benzoyl-piperazin-1-yl)-(2,4-dichloro-phenyl)-methanone analogs in developing more efficient drug regimens against bacterial infections, focusing on targeting specific bacterial enzymes like decaprenylphosphoryl ribose oxidase DprE1 (Makarov & Mikušová, 2020).
Synthetic and Pharmacological Development
The compound's core structure is also relevant in the synthesis and evaluation of novel pharmacophores, particularly in the context of antimicrobial and antifungal activities. Such compounds play a crucial role in drug development processes, offering a wide range of biological actions and serving as a platform for novel drug discovery (Bukhari, 2022).
Anti-mycobacterial Research
The versatility of piperazine as a medicinally important scaffold, particularly in combating Mycobacterium tuberculosis, underscores the relevance of (4-Benzoyl-piperazin-1-yl)-(2,4-dichloro-phenyl)-methanone and its analogues in medicinal chemistry. This highlights the importance of such compounds in developing selective, safe, and cost-effective anti-mycobacterial agents (Girase et al., 2020).
Propriétés
IUPAC Name |
[4-(2,4-dichlorobenzoyl)piperazin-1-yl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2N2O2/c19-14-6-7-15(16(20)12-14)18(24)22-10-8-21(9-11-22)17(23)13-4-2-1-3-5-13/h1-7,12H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGTSUOKNSLSQOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=CC=C2)C(=O)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Ethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-cyanoacetate](/img/structure/B2808876.png)
![4-tert-butyl-N-[[5-[2-oxo-2-(propylamino)ethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide](/img/structure/B2808878.png)
![1-(2-ethylphenyl)-6-fluoro-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2808879.png)

![2-(Cyanomethyl)-7-(2-furyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2808883.png)

![[(1-Phenylethyl)carbamoyl]methyl 3-chlorobenzoate](/img/structure/B2808885.png)
![N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2808886.png)
![Spiro[2.3]hexane-5,5-diyldimethanol](/img/structure/B2808887.png)
